4,4-Dicarboxy-5-pyridoxylproline
Description
4,4-Dicarboxy-5-pyridoxylproline is a proline derivative characterized by two carboxyl groups at the 4-position of the pyrrolidine ring and a pyridoxyl substituent at the 5-position. For instance, 4-carboxy-5-(pyridyloxy-5'-phosphate)proline (CAS 126706-33-0), described in , shares a proline backbone with pyridyl and carboxyl modifications but includes an additional phosphate group . The absence of this phosphate group in this compound likely alters its solubility, acidity, and biological interactions.
Properties
CAS No. |
126706-35-2 |
|---|---|
Molecular Formula |
C14H16N2O8 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
5-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]pyrrolidine-2,4,4-tricarboxylic acid |
InChI |
InChI=1S/C14H16N2O8/c1-5-9(18)8(6(4-17)3-15-5)10-14(12(21)22,13(23)24)2-7(16-10)11(19)20/h3,7,10,16-18H,2,4H2,1H3,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
BZXXHPRNZPEDLQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
Canonical SMILES |
CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)(C(=O)O)C(=O)O)CO |
Synonyms |
4,4-dicarboxy-5-pyridoxylproline DCPP |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties (Hypothesized):
- Molecular Formula : Likely C₁₃H₁₄N₂O₈ (assuming removal of phosphate from ’s compound).
- Molecular Weight : ~322.27 g/mol (vs. 420.27 g/mol for the phosphorylated analog).
- Acidity : Higher pKa values for carboxyl groups compared to phosphorylated analogs due to reduced electron-withdrawing effects.
- Solubility : Lower aqueous solubility than the phosphate-containing derivative but improved lipid membrane permeability.
Comparative Analysis with Structural Analogs
Comparison with 4-Carboxy-5-(Pyridyloxy-5'-Phosphate)Proline ()
The phosphorylated analog (CAS 126706-33-0) serves as the closest structural relative. Key differences include:
Structural Implications :
- The phosphate group in the analog increases polarity and hydrogen-bonding capacity, favoring interactions with charged biomolecules.
- The dual carboxyl groups in this compound may enhance metal chelation or binding to cationic residues in proteins.
Comparison with Pyrazole and Pyrimidine Derivatives (–2)
Key Insight : Proline derivatives like this compound may exhibit unique conformational rigidity compared to flat pyrazole/pyrimidine systems, influencing target selectivity.
Comparison with Pyrrolo-Pyridazine Carboxylic Acid Esters ()
The pyrrolo-pyridazine ester in (e.g., (4aR)-1-[(2,3-difluoro-4-iodophenyl)methyl] derivative) shares a bicyclic framework but differs in substitution:
Implication : The bicyclic structure in pyrrolo-pyridazines may improve metabolic stability, whereas this compound’s simpler structure could facilitate renal clearance.
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